![molecular formula C25H23N3O4S B2999037 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922679-93-4](/img/structure/B2999037.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is further substituted with a dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl group and a butoxy group . Benzamides and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzene ring provides a planar, aromatic structure, while the dioxolo and thiazol rings introduce heteroatoms (oxygen, sulfur, and nitrogen) into the structure .Chemical Reactions Analysis
Benzamides and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring would likely make it relatively stable and hydrophobic, while the amide group could participate in hydrogen bonding, potentially increasing its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocyclic Compounds: A study by Patel and Patel (2015) details the synthesis of heterocyclic compounds related to the target chemical, emphasizing their potential in developing new chemical entities for various applications (Patel & Patel, 2015).
Biological Activity and Potential Therapeutic Uses
- Antibacterial and Antifungal Activities: The same study by Patel and Patel (2015) also investigated the antibacterial and antifungal activities of these synthesized heterocyclic compounds, which could have implications for their use in treating infections (Patel & Patel, 2015).
- VEGFR-2 Inhibition for Cancer Treatment: A 2006 study by Borzilleri et al. explored the use of a similar compound as a selective inhibitor of VEGFR-2 kinase activity, potentially useful in cancer therapy (Borzilleri et al., 2006).
Chemical Synthesis and Molecular Docking
- One-Pot Synthesis of Derivatives: Guleli et al. (2019) describe an efficient method for synthesizing related compounds, which is significant for streamlining chemical production processes (Guleli et al., 2019).
- Molecular Docking Studies: Flefel et al. (2018) conducted molecular docking screenings of similar compounds, which is crucial for understanding their potential interactions with biological targets (Flefel et al., 2018).
Potential for Developing Insecticidal Agents
- Insecticidal Applications: A study by Soliman et al. (2020) synthesized and evaluated certain derivatives as potential insecticidal agents against the cotton leafworm, showcasing an agricultural application (Soliman et al., 2020).
Electrochemical Applications
- Electrochromic Polymer Development: Research by Ming et al. (2015) on a related compound, thiadiazolo[3,4-c]pyridine, suggests potential applications in developing novel electrochromic polymers, highlighting its utility in material science (Ming et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-3-10-30-19-8-4-7-18(11-19)24(29)28(15-17-6-5-9-26-14-17)25-27-20-12-21-22(32-16-31-21)13-23(20)33-25/h4-9,11-14H,2-3,10,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNJTJUENNGELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-butoxy-N-(pyridin-3-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.